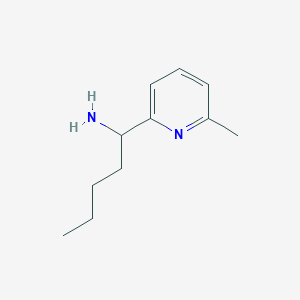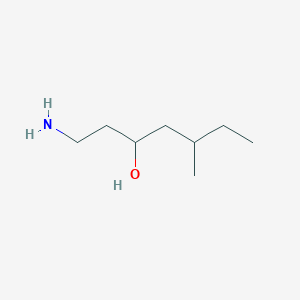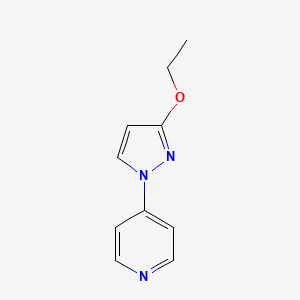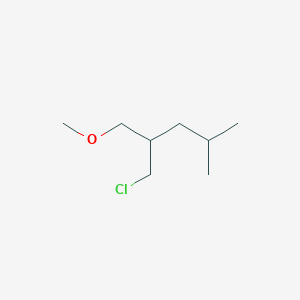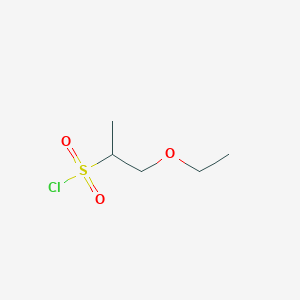
1-Ethoxypropane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxypropane-2-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in various chemical synthesis processes
Preparation Methods
The synthesis of 1-ethoxypropane-2-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 1-ethoxypropane-2-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process. The reaction proceeds as follows:
C5H11O3S (sulfonic acid) + SOCl2 → C5H11ClO3S (sulfonyl chloride) + SO2 + HCl
Industrial production methods often involve continuous flow processes to ensure high yield and purity. These methods utilize advanced techniques such as photoredox catalysis, where light is used to drive the reaction, providing a more eco-friendly and efficient synthesis route .
Chemical Reactions Analysis
1-Ethoxypropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives. For example, reacting with aniline yields 1-ethoxypropane-2-sulfonamide.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethoxypropane-2-sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and various amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethoxypropane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of sulfonated polymers and other advanced materials.
Biological Research: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Its versatility makes it a valuable tool in both academic and industrial research settings .
Mechanism of Action
The reactivity of 1-ethoxypropane-2-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The mechanism typically involves the nucleophile attacking the sulfur atom, leading to the displacement of the chloride ion. This process can be represented as follows:
R-NH2 + C5H11ClO3S → R-NH-SO2-C5H11 + HCl
The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-Ethoxypropane-2-sulfonyl chloride can be compared to other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, their reactivity and applications can vary significantly:
Methanesulfonyl Chloride: Known for its use in the synthesis of sulfonamides and sulfonate esters.
Benzenesulfonyl Chloride: Commonly used in the preparation of sulfonamides and as a reagent in organic synthesis.
The unique structure of this compound, with its ethoxypropane backbone, provides distinct reactivity and solubility properties, making it suitable for specific applications where other sulfonyl chlorides may not be as effective .
Properties
Molecular Formula |
C5H11ClO3S |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
1-ethoxypropane-2-sulfonyl chloride |
InChI |
InChI=1S/C5H11ClO3S/c1-3-9-4-5(2)10(6,7)8/h5H,3-4H2,1-2H3 |
InChI Key |
GNSQWFRGADQFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


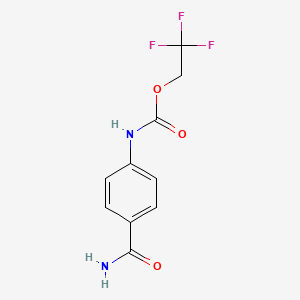
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)
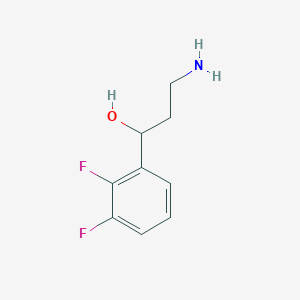
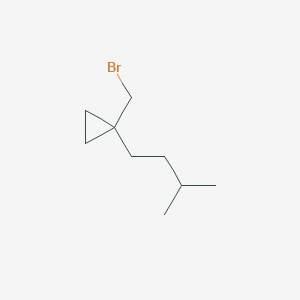
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)

![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)
